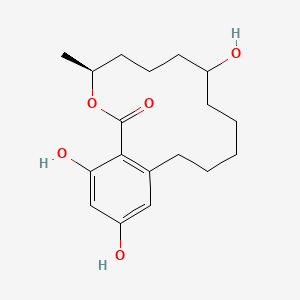
h_81_Zeranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zeranol is synthesized from zearalenone through a series of chemical reactions. The primary synthetic route involves the reduction of zearalenone to α-zearalenol, followed by further reduction to α-zearalanol (zeranol) . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, zeranol is produced through large-scale fermentation processes using Fusarium species that naturally produce zearalenone . The zearalenone is then extracted and purified before undergoing chemical reduction to produce zeranol . This method ensures a consistent and high-yield production of zeranol for use in livestock growth promotion .
Analyse Des Réactions Chimiques
Types of Reactions
Zeranol undergoes various chemical reactions, including:
Oxidation: Zeranol can be oxidized to form zearalanone, a related compound with similar estrogenic properties.
Reduction: As mentioned earlier, zeranol is produced through the reduction of zearalenone.
Substitution: Zeranol can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
Oxidation: Zearalanone.
Reduction: α-zearalenol and α-zearalanol (zeranol).
Substitution: Various substituted derivatives of zeranol.
Applications De Recherche Scientifique
Zeranol has a wide range of scientific research applications, including:
Mécanisme D'action
Zeranol exerts its effects by binding to estrogen receptors in target cells, mimicking the action of natural estrogens such as estradiol . This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent cellular responses . Zeranol’s molecular targets include estrogen receptor alpha and sex hormone-binding globulin . The pathways involved in its mechanism of action include the estrogen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zearalenone: The parent compound from which zeranol is derived.
α-Zearalenol: An intermediate in the synthesis of zeranol.
β-Zearalenol: Another metabolite of zearalenone with similar estrogenic properties.
Zearalanone: An oxidized form of zeranol.
Diethylstilbestrol: A synthetic estrogen with similar potency to zeranol.
Bisphenol-A: A known endocrine disruptor with lower estrogenic potency compared to zeranol.
Genistein: A phytoestrogen with lower estrogenic potency compared to zeranol.
Uniqueness
Zeranol is unique among these compounds due to its high estrogenic potency and its widespread use as a growth promoter in livestock . Its ability to mimic the effects of natural estrogens at low concentrations makes it a valuable tool in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C18H26O5 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(4S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14?/m0/s1 |
Clé InChI |
DWTTZBARDOXEAM-NBFOIZRFSA-N |
SMILES isomérique |
C[C@H]1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
SMILES canonique |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carbonyl)oxypropyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B10763522.png)
![[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10763529.png)

![ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763554.png)
![sodium;2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B10763556.png)
![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide](/img/structure/B10763564.png)
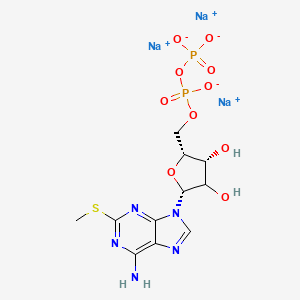
![N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide](/img/structure/B10763570.png)
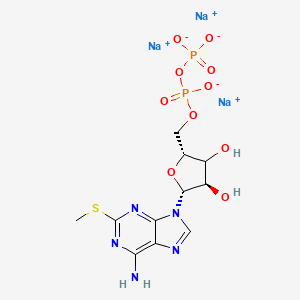
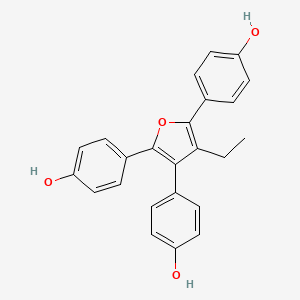

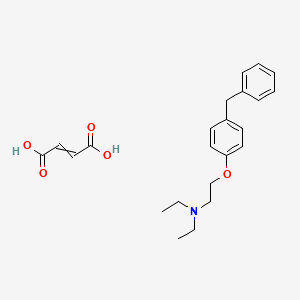
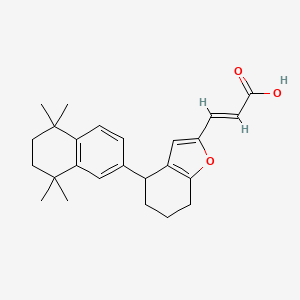
![4-{4-Ethyl-5-phenyl-3-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-furan-2-yl}-phenol](/img/structure/B10763606.png)
